Droprenilamine

説明

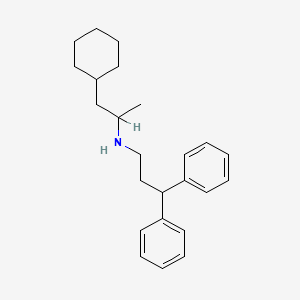

Structure

2D Structure

3D Structure

特性

CAS番号 |

57653-27-7 |

|---|---|

分子式 |

C24H33N |

分子量 |

335.5 g/mol |

IUPAC名 |

N-(1-cyclohexylpropan-2-yl)-3,3-diphenylpropan-1-amine |

InChI |

InChI=1S/C24H33N/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h3-4,7-10,13-16,20-21,24-25H,2,5-6,11-12,17-19H2,1H3 |

InChIキー |

HTAFVGKAHGNWQO-UHFFFAOYSA-N |

正規SMILES |

CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

59182-63-7 (hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

droprenylamine droprenylamine hydrochloride MG 8926 N-(3,3-diphenylpropyl)-alpha-methyl-beta-cyclohexylethylamine |

製品の起源 |

United States |

Foundational & Exploratory

Droprenilamine's Core Mechanism of Action: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Droprenilamine is classified as a coronary vasodilator, though in-depth research into its specific molecular mechanism of action is limited. However, its close structural analogue, Prenylamine, has been extensively studied. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, inferred from the well-documented pharmacological profile of Prenylamine. This document summarizes the primary molecular targets, downstream signaling effects, and experimental observations related to Prenylamine, presenting a scientifically reasoned hypothesis for the mechanism of this compound. The primary activities discussed include calcium channel blockade, calmodulin antagonism, and modulation of catecholamine storage.

Introduction

This compound is a coronary vasodilator used in the management of cardiovascular conditions. Due to a scarcity of direct molecular studies on this compound, this guide leverages the substantial body of research available for Prenylamine, a compound with significant structural similarity. It is posited that the vasodilatory and antiarrhythmic properties of this compound are attributable to a multi-faceted mechanism of action inherited from its parent compound, Prenylamine. This includes interference with calcium signaling pathways and modulation of sympathetic neurotransmission.

Primary Pharmacological Actions

The mechanism of action of this compound, as inferred from Prenylamine, is not centered on a single target but rather a combination of effects on key cellular signaling components.

Calcium Channel Blockade

This compound is presumed to act as a calcium channel blocker. By inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac cells, it induces vasodilation and a negative inotropic effect.[1][2][3][4] This leads to a reduction in peripheral resistance and myocardial oxygen demand, contributing to its antianginal effects.[5]

Calmodulin Antagonism

A significant aspect of the inferred mechanism is the antagonism of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes. By binding to calmodulin, this compound can inhibit the activation of CaM-dependent enzymes, such as myosin light chain kinase (MLCK).

Modulation of Catecholamine Storage

This compound is also thought to interfere with the storage and reuptake of catecholamines, such as norepinephrine, in sympathetic nerve terminals. This action is similar to that of reserpine, though with a higher affinity for cardiac tissue. This partial depletion of catecholamines reduces sympathetic tone on the heart, contributing to a decrease in heart rate and contractility.

Quantitative Pharmacological Data (Inferred from Prenylamine)

| Parameter | Target/Effect | Observation | Reference |

| Binding Affinity | Dihydropyridine (Nifedipine) Binding Site | Low Affinity | |

| Enzyme Inhibition | Calmodulin-dependent enzymes | Effective inhibition | |

| Stereoselectivity | Negative Inotropic Potency | Primarily determined by the (-)-isomer, with an isomeric ratio of 6 indicating considerable stereoselectivity. | |

| Stereospecific Action | Inotropic Effect | The (+)-isomer of Prenylamine exhibits a positive inotropic effect at low stimulation rates. | |

| Electrophysiology | Action Potential Duration | The (+)-isomer of Prenylamine prolongs the transmembrane action potential at low stimulation rates. |

Signaling Pathways

The following diagrams illustrate the key signaling pathways believed to be modulated by this compound, based on the known actions of Prenylamine.

References

- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 2. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. A double-blind, double cross-over trial of prenylamine in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Droprenilamine: An In-depth Technical Guide

An important clarification regarding the available data is necessary. Initial comprehensive searches for the pharmacological profile of Droprenilamine have yielded very limited specific information. The majority of publicly available scientific literature focuses on a structurally related compound, Prenylamine . It is crucial to distinguish between these two entities, as their pharmacological properties are not interchangeable.

This guide will proceed by first presenting the limited information available for this compound and then, for illustrative purposes, will discuss the pharmacological profile of the related compound Prenylamine, with the explicit caveat that this information should not be directly extrapolated to this compound.

This compound: What is Currently Known

This compound is a chemical entity cataloged in public databases such as PubChem.[1]

Chemical and Physical Properties: [1]

| Property | Value |

| Molecular Formula | C24H33N |

| Molecular Weight | 335.5 g/mol |

| IUPAC Name | N-(1-cyclohexylpropan-2-yl)-3,3-diphenylpropan-1-amine |

| CAS Number | 57653-27-7 |

At present, there is a significant lack of publicly accessible data regarding the pharmacological profile of this compound. No information on its mechanism of action, pharmacokinetics, pharmacodynamics, or data from preclinical or clinical studies could be retrieved. Therefore, a detailed technical guide on its core pharmacology, as requested, cannot be constructed at this time.

The Pharmacological Profile of Prenylamine (for illustrative purposes)

Disclaimer: The following information pertains to Prenylamine , a related but distinct chemical compound. This information is provided for context and to illustrate the type of data required for a complete pharmacological profile. These details should not be assumed to apply to this compound.

Prenylamine was formerly used as a calcium channel blocker for the treatment of angina pectoris. It was withdrawn from the market in several countries due to safety concerns, particularly the risk of cardiac arrhythmias.[2]

Mechanism of Action

Prenylamine is known to be a non-selective calcium channel blocker.[3] Its mechanism of action involves several key aspects:

-

Calcium Channel Blockade: It inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and a negative inotropic effect on the heart.[3]

-

Calmodulin Antagonism: Prenylamine also acts as a calmodulin antagonist, which contributes to its effects on smooth muscle relaxation.

-

Interaction with Dihydropyridine Binding Sites: It binds with low affinity to the dihydropyridine (nifedipine) binding site on L-type calcium channels.

The multifaceted actions of Prenylamine are depicted in the signaling pathway diagram below.

Caption: Simplified signaling pathway for Prenylamine's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of Prenylamine has been studied, revealing stereoselective disposition of its enantiomers.

Pharmacokinetic Parameters of Prenylamine Enantiomers

| Parameter | S-(+)-Prenylamine | R-(-)-Prenylamine |

| Apparent Oral Clearance | 5 times higher than R-form | - |

| Renal Clearance | 3 times higher than R-form | - |

| Maximum Plasma Concentration | Lower | 5-fold higher than S-form |

| Area Under the Curve (AUC) | Lower | 5-fold higher than S-form |

| Plasma Protein Binding | Higher unbound fraction | Lower unbound fraction |

Experimental Protocol for Pharmacokinetic Analysis:

A study investigating the pharmacokinetics of Prenylamine enantiomers involved the following methodology:

-

Subjects: Eight healthy volunteers.

-

Administration: Single and repeated oral doses of racemic Prenylamine.

-

Sampling: Blood samples were collected at various time points.

-

Analysis: Plasma concentrations of S-(+)- and R-(-)-Prenylamine were determined using a stereoselective analytical method. Urine samples were also collected and analyzed for the parent drug and its metabolites.

-

Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), oral clearance, and renal clearance were calculated for each enantiomer.

Caption: Experimental workflow for Prenylamine pharmacokinetic analysis.

Pharmacodynamics

The pharmacodynamic effects of Prenylamine are complex, with its enantiomers exhibiting different properties.

Pharmacodynamic Effects of Prenylamine Isomers:

| Isomer | Effect on Myocardial Contraction | Effect on Action Potential Duration (Low Rate) | Effect on Action Potential Duration (High Rate) |

| (+)-Prenylamine | Positive inotropic effect | Prolongs | - |

| (-)-Prenylamine | Determines negative inotropic potency | - | Shortens |

| (+/-)-Prenylamine (Racemic) | Negative inotropic effect | Prolongs | Shortens |

Experimental Protocol for In Vitro Pharmacodynamic Assessment:

A common method to assess the pharmacodynamic effects of cardiovascular drugs is through isolated tissue preparations:

-

Tissue Preparation: Papillary muscles are isolated from the hearts of rabbits.

-

Experimental Setup: The muscles are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated.

-

Drug Application: Increasing concentrations of the test compound (e.g., Prenylamine) are added to the bath.

-

Measurement: The contractile force of the muscle is measured using a force transducer.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the contractile response.

Conclusion

While a comprehensive pharmacological profile for this compound cannot be provided at this time due to a lack of available data, the information on the related compound, Prenylamine, highlights the key areas of investigation required. Future research on this compound would need to focus on elucidating its mechanism of action, characterizing its pharmacokinetic and pharmacodynamic properties, and conducting preclinical and clinical studies to determine its therapeutic potential and safety profile. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to fill the current knowledge gap.

References

- 1. This compound | C24H33N | CID 65470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Droprenilamine in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically on droprenilamine and its cardiovascular effects is limited. This guide synthesizes the extensive research available on its close structural analog, prenylamine, to provide a comprehensive overview of the likely pharmacological properties and mechanisms of action relevant to cardiovascular research. All data and experimental protocols presented herein are derived from studies on prenylamine and should be considered as a predictive framework for this compound, requiring experimental validation.

Core Concepts: Mechanism of Action

This compound is classified as a vasodilating agent. Based on the well-documented activities of its analog, prenylamine, this compound is predicted to exert its cardiovascular effects primarily through two synergistic mechanisms:

-

Calcium Channel Blockade: this compound likely functions as a calcium channel antagonist, inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells and cardiomyocytes.[1][2][3] This leads to vasodilation of arterial resistance vessels, reducing systemic vascular resistance and consequently lowering blood pressure.[1] In cardiac tissue, this action can reduce the force of contraction (negative inotropy).[4]

-

Calmodulin Antagonism: this compound is also anticipated to be a calmodulin (CaM) antagonist. Calmodulin is a key intracellular Ca2+ sensor that, upon binding with Ca2+, activates various enzymes, including myosin light chain kinase (MLCK) in smooth muscle, which is essential for contraction. By inhibiting calmodulin, this compound would further promote vasodilation.

These dual actions suggest that this compound could be a potent agent for conditions characterized by vasoconstriction and elevated blood pressure.

Signaling Pathways

The anticipated signaling pathways for this compound, based on prenylamine research, are centered on the regulation of intracellular calcium and its downstream effects.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on prenylamine, which may serve as a reference for designing experiments with this compound.

Table 1: Electrophysiological Effects of Prenylamine on Cardiac Tissue

| Parameter | Species/Tissue | Concentration | Effect | Reference |

| Peak transient sodium conductance | Frog atrial muscle fibers | 1.7 x 10⁻⁵ M (Kd) | Depression | |

| Action potential | Frog atrial muscle fibers | 10⁻⁴ M | Blockade | |

| Slow inward current (Ca²⁺/Na⁺) | Frog atrial muscle fibers | Not specified | Depression | |

| Steady-state outward current | Frog atrial muscle fibers | Not specified | Depression | |

| Inward calcium current | Guinea-pig ventricular myocytes | 10-50 µM | 29% to 76% reduction | |

| Action potential duration | Guinea-pig ventricular myocytes | 10-50 µM | Significant shortening |

Table 2: In Vivo Cardiovascular Effects of Prenylamine in Animal Models

| Parameter | Animal Model | Dose | Effect | Reference |

| Ventricular arrhythmias (ischaemia-induced) | Anaesthetized rats | 0.5 mg/kg (IV) | Protection against arrhythmias | |

| Mean arterial blood pressure | Anaesthetized rats | High doses | Sustained fall | |

| Heart rate | Anaesthetized rats | High doses | Reduction |

Table 3: Calmodulin (CaM) and Myosin Light Chain Kinase (MLCK) Inhibition by Prenylamine

| Parameter | Assay System | IC₅₀ | Reference |

| Inhibition of [³H]bepridil binding to CaM | Equilibrium column binding | 45 µM | |

| Inhibition of MLCK | Not specified | Not specified | Competitive inhibition |

Experimental Protocols

The following are detailed methodologies from key experiments on prenylamine that can be adapted for the study of this compound.

Cardiac Electrophysiology in Isolated Myocytes

Objective: To determine the effects of this compound on cardiac ion channels and action potentials.

Experimental Workflow:

Methodology (adapted from Shimoni et al., on prenylamine):

-

Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion using collagenase and protease.

-

Cell Culture: Isolated myocytes are stored in a high-potassium solution and used for experiments within a few hours.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier. Pipettes are filled with an internal solution containing KCl, Mg-ATP, and EGTA. The external solution is a Tyrode's solution containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES buffer.

-

Data Acquisition: Action potentials are elicited by current injection. Voltage-clamp protocols are used to measure specific ion currents, such as the L-type calcium current (I_Ca,L), by holding the cell at a specific potential and then applying depolarizing pulses.

-

Drug Application: this compound is dissolved in a suitable solvent and diluted in the external solution to the desired concentrations. The drug is applied to the myocyte via a perfusion system.

-

Data Analysis: Changes in action potential parameters (duration, amplitude) and ion current characteristics (peak amplitude, inactivation kinetics) are measured before and after drug application. Dose-response curves can be generated to determine the IC₅₀ of this compound on specific ion channels.

In Vivo Model of Myocardial Ischemia-Reperfusion Injury

Objective: To assess the protective effects of this compound against arrhythmias induced by myocardial ischemia.

Experimental Workflow:

Methodology (adapted from Curtis et al., on prenylamine):

-

Animal Preparation: Male rats are anesthetized with pentobarbitone. The trachea is cannulated for artificial respiration. A femoral vein is cannulated for drug infusion, and a carotid artery is cannulated for blood pressure measurement.

-

Hemodynamic Monitoring: A lead II electrocardiogram (ECG) is recorded continuously. Arterial blood pressure is also monitored.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered as an intravenous bolus or infusion 15 minutes prior to coronary artery ligation. A control group receives the vehicle alone.

-

Induction of Ischemia: The chest is opened, and a ligature is placed around the left main coronary artery. The artery is then occluded to induce myocardial ischemia.

-

Arrhythmia Analysis: The ECG is analyzed for the incidence and duration of ventricular tachycardia and fibrillation during the ischemic period.

-

Data Analysis: The severity of arrhythmias is often quantified using a scoring system. The mortality rate in the drug-treated group is compared to the control group.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on its close analog, prenylamine, provides a strong foundation for predicting its cardiovascular effects. This compound is likely a potent vasodilator acting through both calcium channel blockade and calmodulin antagonism. The experimental protocols outlined in this guide offer a starting point for researchers to systematically investigate the cardiovascular pharmacology of this compound. Future research should focus on:

-

Directly characterizing the effects of this compound on cardiac ion channels and in animal models of cardiovascular disease to confirm the hypotheses presented in this guide.

-

Determining the quantitative parameters such as IC₅₀ and Kd values for this compound's interaction with its molecular targets.

-

Investigating the potential for pro-arrhythmic effects , given the history of prenylamine's withdrawal from the market due to cardiac arrhythmias. A thorough electrophysiological safety assessment is crucial for any further development.

By leveraging the knowledge gained from prenylamine research and conducting rigorous new studies, the cardiovascular research community can fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. Prenylamine lactate in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium channel antagonists, Part I: Fundamental properties: mechanisms, classification, sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel antagonists in the treatment of coronary artery disease: fundamental pharmacological properties relevant to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Intracellular Calcium Signaling Effects of Droprenilamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated effects of droprenilamine on intracellular calcium signaling pathways. Due to a scarcity of direct experimental data on this compound, this document synthesizes information from its close structural analogs, prenylamine and gallopamil, to infer its likely mechanism of action. It is hypothesized that this compound functions as a calcium channel blocker, primarily targeting L-type voltage-gated calcium channels, and may also exhibit calmodulin antagonism. This guide details the general principles of intracellular calcium signaling, presents quantitative data from related compounds, outlines detailed experimental protocols for investigating these effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Intracellular Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmitter release, gene transcription, and cell proliferation.[1] The concentration of free Ca²⁺ in the cytosol is tightly regulated and maintained at a very low level (around 100 nM) compared to the extracellular environment (1-2 mM).[2] Cellular signaling events trigger transient increases in intracellular Ca²⁺ concentration, which are then decoded by various calcium-binding proteins to elicit specific physiological responses.

Voltage-gated calcium channels (VGCCs) are key players in regulating Ca²⁺ influx from the extracellular space.[3] Among the different types of VGCCs, L-type calcium channels (LTCCs) are prominently expressed in cardiac and smooth muscle cells and are crucial for excitation-contraction coupling.[3][4] Consequently, LTCCs are significant therapeutic targets for cardiovascular diseases.

Another critical component of the calcium signaling machinery is calmodulin (CaM), a highly conserved calcium-binding protein that modulates the activity of a wide array of enzymes and ion channels in a Ca²⁺-dependent manner.

Hypothesized Mechanism of Action of this compound

Direct research on the specific molecular targets of this compound is limited. However, based on its structural similarity to prenylamine and gallopamil, a dual mechanism of action can be postulated.

-

L-Type Calcium Channel Blockade: this compound is expected to act as a calcium channel blocker, with a likely preference for L-type calcium channels. This action would involve the inhibition of Ca²⁺ influx into vascular smooth muscle and cardiac myocytes. In vascular smooth muscle, this would lead to vasodilation and a decrease in systemic vascular resistance. In cardiac muscle, it would result in reduced myocardial contractility.

-

Calmodulin Antagonism: Structurally related compounds, such as prenylamine, have been shown to act as calmodulin antagonists. It is plausible that this compound also binds to calmodulin, thereby inhibiting Ca²⁺/CaM-dependent signaling pathways. This could contribute to its overall pharmacological profile.

Quantitative Data for Structural Analogs of this compound

The following tables summarize the available quantitative data for prenylamine and gallopamil, which can be used as a reference for predicting the potential potency of this compound.

Table 1: Pharmacological Data for Prenylamine

| Parameter | Value | Cell/Tissue Type | Comments |

| Calmodulin Binding | Binds | - | Binds with low affinity to the dihydropyridine binding site and also acts as a calmodulin antagonist. |

| Effect on CaM-dependent Enzymes | Inhibitory | - | Inhibits calmodulin-dependent enzymes in a similar concentration range as its smooth muscle relaxing effects. |

Table 2: Pharmacological Data for Gallopamil (D600)

| Parameter | Value | Cell/Tissue Type | Comments |

| L-type Ca²⁺ Channel Inhibition | Potent | Myocardial and vascular smooth muscle | A highly specific calcium antagonist that inhibits transmembrane calcium influx. |

| Effect on Excitation-Contraction Coupling | Inhibitory | Skeletal muscle | Affects excitation-contraction coupling independently of its effect on sarcolemmal calcium current. |

| Inhibition of Ca²⁺ Release from SR | Inhibitory | Skeletal muscle | Inhibits calcium release through the sarcoplasmic reticulum calcium channel/ryanodine receptor. |

| Cardiovascular Effects | Pronounced | - | Effects on myocardium, cardiac pacemakers, and vasculature are about one order of magnitude greater than verapamil. |

Signaling Pathways and Experimental Workflows

Intracellular Calcium Signaling Pathway

The following diagram illustrates the central role of L-type calcium channels and calmodulin in intracellular calcium signaling and the hypothesized points of inhibition by this compound.

Experimental Workflow for Compound Screening

The diagram below outlines a typical experimental workflow to assess the effect of a test compound, such as this compound, on intracellular calcium signaling.

References

- 1. Phosphoinositides and intracellular calcium signaling: novel insights into phosphoinositides and calcium coupling as negative regulators of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine induces release of calcium from internal stores in layer II lateral entorhinal cortex fan cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]

Investigating the Targets of Droprenilamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droprenilamine, a phenylalkylamine derivative, has been primarily identified as a calcium channel blocker. Emerging evidence also suggests its interaction with calmodulin and phosphodiesterases, indicating a more complex pharmacological profile. This technical guide provides a comprehensive overview of the known and putative biological targets of this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document presents qualitative information and contextualizes it with generalized experimental protocols and signaling pathways characteristic of its drug classes. This guide is intended to serve as a foundational resource for researchers investigating the molecular mechanisms of this compound and for professionals involved in the development of related therapeutic agents.

Identified and Putative Targets of this compound

This compound's therapeutic effects are believed to be mediated through its interaction with several key cellular components. While its primary classification is a calcium channel blocker, its chemical structure and preliminary research suggest a broader range of activity.

Voltage-Gated Calcium Channels

As a phenylalkylamine, this compound is classified as a non-dihydropyridine calcium channel blocker. These channels are critical for regulating calcium influx into cells, which is a pivotal event in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The inhibition of these channels by this compound is thought to be the primary mechanism behind its cardiovascular effects.

Calmodulin (CaM)

Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer of intracellular calcium signals. Upon binding Ca2+, CaM undergoes a conformational change that enables it to interact with and modulate the activity of a wide array of downstream effector proteins. Several phenylalkylamine derivatives have been shown to act as calmodulin antagonists, and it is hypothesized that this compound may share this property.

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By hydrolyzing these cyclic nucleotides, PDEs play a crucial role in various signaling pathways. Inhibition of PDEs can lead to a range of physiological effects, including vasodilation and anti-inflammatory responses. Some cardiovascular drugs exhibit off-target effects on PDEs, and this possibility exists for this compound.

Quantitative Data on Target Interactions

A thorough review of the scientific literature did not yield specific quantitative binding affinity data (e.g., Ki, IC50, or Kd values) for this compound with its putative targets. The following table summarizes the type of interaction and the general affinity profile expected for a compound of this class.

| Target | Interaction Type | Expected Affinity Range (General for Class) |

| Voltage-Gated Calcium Channels (L-type) | Antagonist / Blocker | High affinity (nM to low µM range) |

| Calmodulin | Antagonist | Moderate affinity (µM range) |

| Phosphodiesterases | Inhibitor | Variable (µM to mM range, depending on isoform) |

Experimental Protocols for Target Characterization

The following sections detail generalized experimental protocols that are commonly employed to investigate the interaction of a compound like this compound with its identified and putative targets.

Radioligand Binding Assay for Calcium Channel Affinity

This protocol describes a method to determine the binding affinity of a test compound for voltage-gated calcium channels using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for L-type calcium channels.

Materials:

-

Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat cardiac ventricles).

-

Radioligand (e.g., [3H]-nitrendipine).

-

Test compound (this compound).

-

Non-specific binding control (e.g., unlabeled nifedipine at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of this compound.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calmodulin Binding Assay using Fluorescence Spectroscopy

This protocol outlines a method to assess the binding of a compound to calmodulin by monitoring changes in the fluorescence of a hydrophobic probe.

Objective: To determine if this compound binds to calmodulin and to estimate its binding affinity.

Materials:

-

Purified calmodulin.

-

Hydrophobic fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic acid, ANS).

-

Test compound (this compound).

-

Assay buffer (e.g., 20 mM MOPS, 100 mM KCl, 1 mM CaCl2, pH 7.0).

-

Fluorometer.

Procedure:

-

Preparation: Prepare a stock solution of calmodulin (e.g., 10 µM) and ANS (e.g., 1 mM) in the assay buffer.

-

Assay: In a quartz cuvette, add the assay buffer, calmodulin (to a final concentration of e.g., 1 µM), and ANS (to a final concentration of e.g., 10 µM).

-

Fluorescence Measurement: Place the cuvette in the fluorometer and measure the baseline fluorescence (Excitation ~350 nm, Emission ~480 nm).

-

Titration: Add increasing concentrations of this compound to the cuvette, allowing the mixture to equilibrate for a few minutes after each addition.

-

Data Recording: Record the fluorescence intensity after each addition of this compound.

-

Data Analysis: The binding of this compound to the hydrophobic pockets of calmodulin will displace ANS, leading to a decrease in fluorescence intensity. Plot the change in fluorescence against the concentration of this compound to determine the binding isotherm and estimate the dissociation constant (Kd).

Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific PDE isoform.

Objective: To determine the IC50 value of this compound for a specific PDE isoform (e.g., PDE1, PDE3, PDE4, or PDE5).

Materials:

-

Purified recombinant PDE enzyme.

-

Substrate (cAMP or cGMP).

-

Test compound (this compound).

-

Assay buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl2, pH 8.0).

-

Detection reagents (e.g., a kit that measures the amount of remaining cAMP/cGMP or the product AMP/GMP).

-

Microplate reader (luminometer or spectrophotometer, depending on the detection kit).

Procedure:

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

Varying concentrations of this compound.

-

PDE enzyme.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measurement: Read the signal (luminescence or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways Modulated by this compound's Targets

The interaction of this compound with its targets can modulate several critical intracellular signaling pathways.

Calcium Signaling Pathway

By blocking L-type calcium channels, this compound directly reduces the influx of Ca2+ into cells. This has profound effects on downstream signaling events that are dependent on intracellular calcium concentration.

Calmodulin-Mediated Signaling

If this compound acts as a calmodulin antagonist, it would prevent the Ca2+/CaM complex from activating its downstream targets, such as CaM-dependent kinases (e.g., CaMKII) and phosphatases (e.g., calcineurin).

Cyclic Nucleotide Signaling Pathway

Inhibition of phosphodiesterases by this compound would lead to an accumulation of cAMP and/or cGMP. This would enhance the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to various cellular responses, including smooth muscle relaxation.

Conclusion

This compound is a pharmacologically active compound with a primary role as a calcium channel blocker and potential secondary activities as a calmodulin antagonist and phosphodiesterase inhibitor. While specific quantitative data on its binding affinities are currently lacking in the public domain, this guide provides a framework for its investigation. The detailed experimental protocols and descriptions of relevant signaling pathways offer a solid foundation for researchers to further elucidate the precise molecular mechanisms of this compound and to guide the development of new therapeutic agents with similar multi-target profiles. Future research should focus on obtaining robust quantitative data for this compound's interaction with these targets to fully understand its pharmacological effects.

Methodological & Application

Droprenilamine In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droprenilamine is a vasodilating agent with potential applications in cardiovascular research. Its mechanism of action is hypothesized to involve the modulation of ion channels and receptor signaling pathways. Due to a lack of specific published data on this compound, this document provides detailed protocols for in vitro assays based on the presumed activities of related compounds, such as calcium channel blockers and dopamine receptor antagonists. These protocols offer a foundational framework for researchers to investigate the pharmacological profile of this compound.

Putative Signaling Pathways of this compound

The following diagram illustrates a potential signaling pathway for this compound, integrating its hypothesized dual-action as a calcium channel blocker and a dopamine receptor antagonist. This pathway is inferred from the known mechanisms of similar compounds.

Caption: Putative signaling pathway of this compound, illustrating inhibition of L-type calcium channels and antagonism of dopamine D₂ receptors.

Data Presentation

The following tables present hypothetical quantitative data for this compound in various in vitro assays. These tables are intended to serve as templates for organizing experimental results.

Table 1: Calcium Channel Blocking Activity of this compound in Porcine Coronary Artery Smooth Muscle

| Compound | Concentration (µM) | Inhibition of K⁺-induced Contraction (%) | IC₅₀ (µM) |

| This compound | 0.1 | 15.2 ± 2.1 | 1.5 ± 0.2 |

| 0.5 | 35.8 ± 3.5 | ||

| 1.0 | 48.9 ± 4.2 | ||

| 5.0 | 75.4 ± 5.1 | ||

| 10.0 | 92.1 ± 3.8 | ||

| Verapamil (Control) | 0.1 | 20.5 ± 2.8 | 0.8 ± 0.1 |

| 0.5 | 45.1 ± 4.0 | ||

| 1.0 | 55.3 ± 3.9 | ||

| 5.0 | 82.7 ± 4.5 | ||

| 10.0 | 95.6 ± 2.9 |

Table 2: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | This compound Kᵢ (nM) | Haloperidol Kᵢ (nM) (Control) |

| D₁ | [³H]SCH23390 | > 10,000 | 2.5 ± 0.3 |

| D₂ | [³H]Spiperone | 85.3 ± 7.9 | 1.2 ± 0.2 |

| D₃ | [³H]Spiperone | 150.7 ± 12.4 | 0.9 ± 0.1 |

| D₄ | [³H]Spiperone | 325.1 ± 25.6 | 5.8 ± 0.7 |

Experimental Protocols

Protocol 1: In Vitro Assay for Calcium Channel Blocking Activity in Porcine Coronary Artery

This protocol details the methodology for assessing the vasodilatory effects of this compound, likely mediated through calcium channel blockade, using isolated porcine coronary artery rings.

Workflow Diagram:

Caption: Experimental workflow for the calcium channel blocking assay.

Methodology:

-

Tissue Preparation:

-

Obtain fresh porcine hearts from a local abattoir and immediately place them in ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

Dissect the left anterior descending coronary artery and carefully remove surrounding connective tissue.

-

Cut the artery into 2-3 mm wide rings.

-

-

Organ Bath Setup:

-

Mount the arterial rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Connect the rings to isometric force transducers and apply a resting tension of 2 g.

-

Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

-

-

Experimental Procedure:

-

Induce a sustained contraction by replacing the Krebs-Henseleit solution with a high potassium solution (80 mM KCl, with NaCl concentration adjusted to maintain osmolarity).

-

Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) to the organ bath at regular intervals.

-

Record the changes in isometric tension after each addition.

-

A control experiment with a known calcium channel blocker, such as Verapamil, should be run in parallel.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the high potassium solution.

-

Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the maximal contraction).

-

Protocol 2: Dopamine Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for different dopamine receptor subtypes.

Workflow Diagram:

Caption: Workflow for the dopamine receptor binding assay.

Methodology:

-

Membrane Preparation:

-

Use cell lines stably expressing the human dopamine receptor subtypes (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (e.g., 20-50 µg of protein), a fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D₂, D₃, and D₄ receptors), and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled antagonist (e.g., 10 µM Haloperidol).

-

The total assay volume should be brought to 200 µL with assay buffer.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, and then add scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value from the competition curve.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Application Notes and Protocols for Electrophysiological Recording of Droprenilamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droprenilamine is a cardiovascular drug, and understanding its electrophysiological properties is crucial for elucidating its mechanism of action and assessing its cardiac safety profile. As a derivative of prenylamine, it is anticipated to primarily act as a calcium channel blocker, although effects on other ion channels cannot be discounted.[1] This document provides detailed application notes and standardized protocols for the electrophysiological characterization of this compound using the patch-clamp technique, the gold-standard for investigating ion channel function.[2][3]

Electrophysiological Effects of Related Compounds (Prenylamine)

Due to the limited direct data on this compound, the known electrophysiological effects of its parent compound, prenylamine, are summarized below. These data provide a basis for designing and interpreting experiments with this compound.

| Parameter | Effect of Prenylamine | Concentration | Cell Type | Reference |

| Sodium Current (INa) | Depression of peak transient conductance | Kd = 1.7 x 10-5 M | Frog atrial muscle fibers | [1] |

| Shift of steady-state inactivation curve to more negative potentials | 2 x 10-5 M | Frog atrial muscle fibers | [1] | |

| Slowed recovery from inactivation | 2 x 10-5 M | Frog atrial muscle fibers | ||

| Calcium Current (ICa) | Depression of slow inward current | Not specified | Frog atrial muscle fibers | |

| Potassium Current (IK) | Depression of steady-state outward current | Not specified | Frog atrial muscle fibers | |

| Action Potential | Blockade | 10-4 M | Frog atrial muscle fibers | |

| Prolongation of total duration at low stimulation rates | Not specified | Not specified | ||

| Shortening at high stimulation rates | Not specified | Not specified |

Signaling Pathway of Calcium Channel Blockers

Calcium channel blockers, such as those related to this compound, exert their effects by binding to L-type calcium channels located on the cell membrane of excitable cells like cardiomyocytes and vascular smooth muscle cells. This binding inhibits the influx of calcium ions during depolarization, leading to a cascade of downstream effects.

Experimental Workflow for Patch-Clamp Recording

The following diagram outlines the general workflow for investigating the effects of this compound on ion channels using the whole-cell patch-clamp technique.

Detailed Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents

This protocol is designed to assess the inhibitory effect of this compound on L-type calcium channels.

1. Cell Preparation:

-

Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with Cav1.2, or primary cardiomyocytes).

-

Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Equipment:

-

Inverted microscope with DIC optics

-

Patch-clamp amplifier and digitizer

-

Micromanipulator

-

Perfusion system

-

Borosilicate glass capillaries for pipette fabrication

4. Pipette Preparation:

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

5. Recording Procedure:

-

Place the coverslip with cells in the recording chamber and perfuse with the external solution.

-

Select a healthy, isolated cell for recording.

-

Approach the cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the membrane potential at -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium currents.

-

Record baseline currents in the control external solution.

-

Perfuse the cell with the external solution containing the desired concentration of this compound for 2-5 minutes.

-

Repeat the voltage-step protocol to record currents in the presence of the drug.

-

To assess recovery, perfuse the cell with the control external solution (washout).

6. Data Analysis:

-

Measure the peak inward current at each voltage step before and after drug application.

-

Plot the current-voltage (I-V) relationship.

-

To determine the IC₅₀, apply several concentrations of this compound and measure the percentage of current inhibition at a specific voltage (e.g., the voltage that elicits the peak current).

-

Fit the concentration-response data to the Hill equation.

Protocol 2: Action Potential Recording in Current-Clamp Mode

This protocol is used to evaluate the effect of this compound on the action potential waveform of excitable cells, such as cardiomyocytes.

1. Cell Preparation:

-

Isolate primary ventricular myocytes from an appropriate animal model (e.g., rat or guinea pig).

2. Solutions:

-

External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: As described in Protocol 1.

3. Equipment:

-

Same as Protocol 1.

4. Pipette Preparation:

-

Pull micropipettes to a resistance of 1-3 MΩ when filled with the internal solution.

5. Recording Procedure:

-

Establish a whole-cell configuration as described in Protocol 1.

-

Switch to current-clamp mode.

-

Elicit action potentials by injecting brief suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) at a constant frequency (e.g., 1 Hz).

-

Record stable baseline action potentials.

-

Perfuse the cell with the external solution containing this compound.

-

Record action potentials in the presence of the drug.

-

Perform a washout with the control external solution.

6. Data Analysis:

-

Measure key action potential parameters before and after drug application, including:

-

Resting membrane potential (RMP)

-

Action potential amplitude (APA)

-

Maximum upstroke velocity (dV/dtmax)

-

Action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).

-

-

Analyze the data for statistically significant changes caused by this compound.

Conclusion

These application notes and protocols provide a comprehensive framework for the electrophysiological investigation of this compound. By adapting these methods, researchers can thoroughly characterize the effects of this compound on various ion channels and its overall impact on cellular excitability. Such studies are essential for understanding its therapeutic potential and ensuring its cardiac safety.

References

Application Notes and Protocols for the Droprenilamine Aortic Ring Assay

These application notes provide a comprehensive overview and detailed protocols for utilizing the aortic ring assay to characterize the vasoactive properties of droprenilamine. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Data Presentation

The following table summarizes hypothetical quantitative data for the vasorelaxant effect of this compound on isolated aortic rings pre-constricted with phenylephrine. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocol.

| Parameter | Value |

| Pre-constricting Agent | Phenylephrine (1 µM) |

| This compound EC50 | 2.5 µM |

| Maximal Relaxation (%) | 92.8% |

| N (Number of Aortic Rings) | 8 |

Experimental Protocols

This section outlines the detailed methodology for performing the aortic ring assay to assess the vasodilatory effects of this compound.

Materials and Reagents

-

Male Wistar rats (250-300 g)

-

This compound hydrochloride

-

Phenylephrine hydrochloride

-

Acetylcholine chloride

-

Krebs-Henseleit solution (in mM: 118.4 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 D-glucose)

-

Carbogen gas (95% O2 / 5% CO2)

-

Surgical instruments (forceps, scissors, scalpel)

-

Organ bath system with isometric force transducers

-

Data acquisition software

Procedure

-

Aortic Ring Preparation:

-

Humanely euthanize the rat using a method approved by the institutional animal care and use committee.

-

Promptly perform a thoracotomy and carefully excise the thoracic aorta.

-

Immediately place the excised aorta into a petri dish filled with ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, meticulously remove the surrounding connective and adipose tissues.

-

Section the cleaned aorta into rings of 2-3 mm in width. Extreme care should be taken to not damage the endothelial lining.

-

-

Mounting and Equilibration:

-

Mount each aortic ring in an organ bath chamber containing 10 mL of Krebs-Henseleit solution. The solution should be maintained at 37°C and continuously aerated with carbogen gas.

-

Suspend the rings between two L-shaped stainless-steel hooks. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

-

Apply a resting tension of 1.5 grams to each ring.

-

Allow the rings to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution in the chambers every 15 minutes.

-

-

Assessment of Endothelial Integrity:

-

After equilibration, induce a submaximal contraction in the aortic rings by adding phenylephrine (1 µM).

-

Once a stable contractile plateau is achieved, add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. Rings that do not meet this criterion should be discarded.

-

Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.

-

-

Evaluation of this compound-Induced Vasodilation:

-

Induce a stable contraction with phenylephrine (1 µM).

-

Once the contraction is stable, cumulatively add this compound to the organ bath, with concentrations ranging from 1 nM to 100 µM.

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the isometric tension changes continuously using a data acquisition system.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the phenylephrine-induced pre-contraction.

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that elicits 50% of the maximal relaxation) by fitting the concentration-response curve with a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound-induced vasodilation.

Caption: Workflow of the Aortic Ring Assay for this compound.

Caption: Hypothetical Signaling Pathway of this compound Vasodilation.

Application Notes and Protocols for Culturing Vascular Smooth Muscle Cells with Droprenilamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droprenilamine is a calcium channel blocker with vasodilator properties. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on vascular smooth muscle cells (VSMCs). The protocols outlined below detail methods for cell culture, and assays for proliferation, migration, and apoptosis, providing a framework for characterizing the cellular and molecular impact of this compound on VSMC function. Given the limited specific literature on this compound in VSMC culture, the provided concentrations and incubation times are suggested starting points for experimental optimization.

Mechanism of Action

This compound, as a calcium channel blocker, is expected to primarily exert its effects on VSMCs by inhibiting the influx of extracellular calcium through L-type calcium channels. This reduction in intracellular calcium concentration interferes with the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK), leading to reduced phosphorylation of the myosin light chain, decreased actin-myosin cross-bridge formation, and subsequent smooth muscle relaxation (vasodilation). Beyond its vasodilatory effects, this mechanism is also anticipated to influence VSMC proliferation, migration, and apoptosis, cellular processes that are fundamental to vascular pathologies such as atherosclerosis and restenosis.

Data Presentation

Due to the absence of specific published data for this compound's effects on VSMC proliferation, migration, and apoptosis, the following table provides a template for data acquisition. It includes example data ranges observed for other calcium channel blockers like Nifedipine, Verapamil, and Diltiazem to offer a comparative context.

Table 1: Effects of Calcium Channel Blockers on Vascular Smooth Muscle Cell Functions

| Compound | Assay | Mitogen/Stimulant | Concentration Range (µM) | Incubation Time (hours) | Observed Effect (e.g., IC50) |

| This compound | Proliferation (EdU/MTT) | PDGF-BB (20 ng/mL) | 0.1 - 100 | 24 - 72 | To be determined |

| This compound | Migration (Transwell) | PDGF-BB (20 ng/mL) | 0.1 - 100 | 4 - 24 | To be determined |

| This compound | Apoptosis (TUNEL/Caspase-3) | Serum deprivation | 0.1 - 100 | 24 - 48 | To be determined |

| Nifedipine | Proliferation | Angiotensin II | 1 - 10 | 24 | IC50 ~2.3 µM[1] |

| Verapamil | Proliferation | Angiotensin II | 1 - 10 | 24 | IC50 ~3.5 µM[1] |

| Diltiazem | Proliferation | Angiotensin II | 1 - 10 | 24 | IC50 ~6.6 µM[1] |

Note: The concentration ranges for this compound are suggested starting points for dose-response experiments and should be optimized.

Experimental Protocols

Culture of Vascular Smooth Muscle Cells (VSMCs)

This protocol describes the isolation and culture of VSMCs from rat thoracic aorta using a combination of enzymatic digestion and explant techniques.

Materials:

-

Thoracic aorta from a rat

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA

-

70% Ethanol

-

Sterile surgical instruments

-

Culture flasks/plates

Protocol:

-

Aorta Isolation: Euthanize the rat according to approved institutional guidelines. Sterilize the thoracic region with 70% ethanol. Aseptically excise the thoracic aorta and place it in ice-cold sterile PBS.

-

Cleaning and Preparation: Under a dissecting microscope in a sterile hood, carefully remove the adventitia and surrounding connective tissue. Slit the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.

-

Enzymatic Digestion: Cut the aortic media into small pieces (1-2 mm²). Incubate the tissue fragments in DMEM containing Collagenase Type II (1 mg/mL) and Elastase (0.5 mg/mL) at 37°C for 1-2 hours with gentle agitation.

-

Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin and plate in a culture flask. The remaining tissue fragments can be placed in a separate flask to allow for cell outgrowth (explant method).

-

Cell Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days. VSMCs will exhibit a characteristic "hill-and-valley" morphology.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio (e.g., 1:3 or 1:4).

VSMC Proliferation Assay (EdU Incorporation)

This protocol measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

VSMCs cultured in 96-well plates

-

This compound stock solution

-

Platelet-Derived Growth Factor-BB (PDGF-BB)

-

5-ethynyl-2'-deoxyuridine (EdU) labeling solution

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing fluorescent azide)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells by incubating in serum-free DMEM for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour before stimulating with a mitogen such as PDGF-BB (20 ng/mL). Include appropriate vehicle and positive controls.

-

EdU Labeling: 24 hours post-stimulation, add EdU to each well at a final concentration of 10 µM and incubate for an additional 2-4 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes at room temperature.

-

EdU Detection: Perform the Click-iT® reaction according to the manufacturer's instructions to fluorescently label the incorporated EdU.

-

Imaging and Analysis: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-stained nuclei).

VSMC Migration Assay (Transwell/Boyden Chamber)

This assay assesses the chemotactic migration of VSMCs.

Materials:

-

Transwell inserts (8 µm pore size)

-

VSMCs

-

This compound stock solution

-

PDGF-BB (chemoattractant)

-

Serum-free DMEM

-

Cotton swabs

-

Methanol

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Light microscope

Protocol:

-

Cell Preparation: Serum-starve VSMCs for 24 hours. Harvest the cells and resuspend them in serum-free DMEM.

-

Assay Setup: Place Transwell inserts into a 24-well plate. In the lower chamber, add DMEM with 10% FBS or PDGF-BB (20 ng/mL) as a chemoattractant.

-

Treatment and Seeding: Pre-treat the VSMC suspension with various concentrations of this compound for 30 minutes. Seed the treated cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

-

Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 20 minutes or with DAPI.

-

Quantification: Count the number of migrated cells in several random fields of view under a light or fluorescence microscope.

VSMC Apoptosis Assay (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

VSMCs cultured on coverslips or in chamber slides

-

This compound stock solution

-

Apoptosis-inducing agent (optional, e.g., serum deprivation)

-

In Situ Cell Death Detection Kit (TUNEL technology)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed VSMCs on coverslips and treat with varying concentrations of this compound for 24-48 hours. Apoptosis can be induced by serum deprivation.

-

Fixation: Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.

-

Permeabilization: Incubate the cells in permeabilization solution for 2 minutes on ice.

-

TUNEL Reaction: Perform the TUNEL reaction according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Analysis: Counterstain the nuclei with DAPI. Mount the coverslips and visualize using a fluorescence microscope. Calculate the apoptotic index as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

Visualization of Signaling Pathways and Workflows

Caption: Signaling pathway of this compound in VSMCs.

Caption: Experimental workflow for VSMC proliferation assay.

Caption: Logical flow of this compound's effects on VSMCs.

References

Application Notes and Protocols for Droprenilamine in Vasodilation Studies

Disclaimer: Scientific literature detailing specific vasodilation studies and established protocols for Droprenilamine is limited. However, this compound is classified as a coronary vasodilator and is structurally and functionally related to Prenylamine, a known calcium channel blocker. Therefore, these application notes and protocols are based on the presumed mechanism of action of this compound as a calcium channel blocker and utilize standard methodologies for characterizing this class of vasodilators. Researchers should consider these protocols as a starting point and may need to optimize them for their specific experimental conditions.

Introduction

This compound is a coronary vasodilator with potential applications in cardiovascular research.[1] Its vasodilatory effects are likely mediated through the blockade of L-type calcium channels in vascular smooth muscle cells.[2][3] By inhibiting the influx of extracellular calcium, this compound is expected to decrease intracellular calcium concentration, leading to smooth muscle relaxation and subsequent vasodilation.[2][4] These notes provide detailed protocols for investigating the vasodilatory properties of this compound in both in vitro and in vivo models.

Mechanism of Action: Calcium Channel Blockade

The primary mechanism by which this compound is thought to induce vasodilation is through the blockade of voltage-gated L-type calcium channels. In vascular smooth muscle, the influx of calcium through these channels is a critical step in initiating contraction. By blocking these channels, this compound reduces the availability of intracellular calcium required for the activation of myosin light chain kinase, an enzyme essential for the phosphorylation of myosin and subsequent cross-bridge cycling with actin that leads to muscle contraction. The net effect is a relaxation of the vascular smooth muscle, leading to an increase in the diameter of blood vessels (vasodilation), a decrease in systemic vascular resistance, and a lowering of arterial blood pressure.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the described experimental protocols. These values are illustrative for a typical calcium channel blocker and should be confirmed experimentally for this compound.

Table 1: In Vitro Vasodilatory Effect of this compound on Isolated Rat Aortic Rings

| Parameter | This compound | Verapamil (Control) |

| EC50 (Molar) | 5.2 x 10⁻⁷ | 8.5 x 10⁻⁸ |

| Maximal Relaxation (%) | 95 ± 5 | 98 ± 3 |

EC50 represents the concentration of the drug that produces 50% of the maximal relaxation. Data are presented as mean ± standard error of the mean (SEM).

Table 2: In Vivo Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats

| Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Duration of Effect (minutes) |

| 1 | -15 ± 3 | 10 ± 2 |

| 5 | -35 ± 5 | 30 ± 5 |

| 10 | -55 ± 6 | 60 ± 8 |

Data are presented as the mean change in MAP from baseline ± SEM.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

This protocol details the methodology for assessing the direct vasodilatory effect of this compound on isolated arterial segments.

Materials and Reagents:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit buffer (KHB) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Surgical instruments for dissection

Procedure:

-

Aorta Isolation: Euthanize the rat via an approved method and carefully excise the thoracic aorta. Place the aorta in cold KHB solution.

-

Preparation of Aortic Rings: Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.

-

Mounting: Suspend the aortic rings in organ baths containing KHB solution maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the KHB solution every 15-20 minutes.

-

Viability Check: To assess the viability of the smooth muscle, contract the rings with a high concentration of KCl (e.g., 60-80 mM). To check for endothelial integrity, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of more than 70% indicates intact endothelium.

-

Pre-contraction: After washing out the viability-testing drugs and allowing the rings to return to baseline, induce a stable submaximal contraction with a vasoconstrictor like phenylephrine (1 µM) or KCl (e.g., 40-60 mM).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M). Record the relaxation response after each addition until a maximal response is achieved.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the measurement of the effect of intravenously administered this compound on systemic blood pressure in an animal model.

Materials and Reagents:

-

Male Wistar or Sprague-Dawley rats (300-350 g)

-

Anesthetic agent (e.g., urethane or a combination of ketamine and xylazine)

-

Heparinized saline (10-20 U/mL)

-

This compound solution for intravenous injection

-

Pressure transducer and data acquisition system

-

Catheters (e.g., PE-50 tubing) for cannulation

-

Surgical board and instruments

Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.2-1.5 g/kg, i.p.).

-

Surgical Preparation: Place the anesthetized rat on a surgical board to maintain body temperature. Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

-

Tracheal Cannulation (Optional but Recommended): Cannulate the trachea to ensure a clear airway.

-

Carotid Artery Cannulation: Isolate the left common carotid artery and insert a catheter filled with heparinized saline. Connect the catheter to a pressure transducer to record blood pressure.

-

Jugular Vein Cannulation: Isolate the right jugular vein and insert a catheter for intravenous drug administration.

-

Stabilization: Allow the animal to stabilize for at least 20-30 minutes after the surgical procedure until a steady baseline blood pressure and heart rate are achieved.

-

Drug Administration: Administer a bolus injection of the vehicle (solvent for this compound) to observe any non-specific effects. Once the blood pressure returns to baseline, administer increasing doses of this compound (e.g., 1, 5, 10 mg/kg) intravenously.

-

Data Recording and Analysis: Continuously record the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate. Analyze the data to determine the dose-dependent effect of this compound on these parameters, including the magnitude and duration of the response.

References

Application Notes and Protocols for In Vitro Experiments with Prenylamine

A Note on Droprenilamine: Initial literature searches for "this compound" did not yield specific in vitro experimental data. The following application notes and protocols are based on data available for Prenylamine , a structurally related compound. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal concentrations for their specific experimental setup. Prenylamine was withdrawn from several markets in 1988 due to concerns about cardiac arrhythmias.

Introduction

Prenylamine is a drug that has been studied for its effects on the cardiovascular and central nervous systems. In in vitro settings, it primarily functions as a calcium channel blocker but also exhibits effects on other ion channels and receptors. These notes provide a summary of reported concentrations for in vitro use, detailed protocols for key experiments, and diagrams of relevant signaling pathways.

Data Presentation: Prenylamine Concentrations for In Vitro Experiments

The following table summarizes the concentrations of Prenylamine used in various in vitro studies and their observed effects.

| Experimental Model | Assay Type | Concentration(s) | Key Findings |

| Frog atrial muscle fibers | Voltage Clamp | 20 µM (2 x 10⁻⁵ M) | Shifted the steady-state sodium inactivation curve.[1] |

| 100 µM (10⁻⁴ M) | Blocked the action potential.[1] | ||

| Kd = 17 µM (1.7 x 10⁻⁵ M) | Dissociation constant for depression of peak transient sodium conductance.[1] | ||

| Single guinea-pig ventricular myocytes | Patch Clamp | 10-50 µM | Significantly shortened action potentials and reduced inward calcium current by 29% to 76%.[2] |

Signaling Pathways

Prenylamine's mechanism of action involves the modulation of several signaling pathways. It is known to be a calcium channel blocker, affecting calcium homeostasis, and also interacts with dopamine receptors.[3]

Dopamine Receptor Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

-

D1-like receptors are typically coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

D2-like receptors are coupled to Gαi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

References

Application Notes and Protocols for Droprenilamine Patch Clamp Electrophysiology on Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction